molecular formula C10H8O5 B1438536 2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid CAS No. 360789-45-3

2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid

Cat. No. B1438536
CAS RN: 360789-45-3
M. Wt: 208.17 g/mol
InChI Key: QWCDHPUMLPCZIO-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)-2-oxoacetic acid is a chemical compound with the CAS Number: 22744-12-3 . It has a molecular weight of 194.19 .


Physical And Chemical Properties Analysis

This compound has a melting point of 112-115℃ . . It is available in solid or liquid form .

Scientific Research Applications

Efficient Synthesis and Reaction Mechanisms

  • Synthesis of Derivatives : Studies have demonstrated efficient methods for synthesizing oxalacetic acid and pyruvic acid derivatives from reactions involving 2,3-furandiones with phenyl compounds. These derivatives were further converted into simple esters or hydrazones, showcasing the compound's utility in organic synthesis (Şener et al., 2008).

  • Reaction Mechanism Insights : Research into the synthesis of 3-(4-methoxyphenylazo)acrylic acid from 4-methoxylphenylhydrazine hydrochloride revealed novel reactions with 2-oxoacetic acid, providing insights into the reaction mechanisms based on electronegativity effects influenced by benzene ring substituents (Liu et al., 2009).

Advanced Material and Chemical Studies

  • Photogeneration and Detritylation Applications : A study explored the use of a photogenerator that releases trichloroacetic acid under specific light conditions, indicating its potential as a detritylation agent in oligonucleotide microarray synthesis. This application is pivotal for solid-phase oligonucleotide synthesis and could revolutionize techniques in molecular biology (Sinyakov et al., 2014).

  • Electrochemical Reduction Studies : Electroreduction studies of methoxycarbonyl and other substituents on a pyridine ring highlight the compound's role in understanding electrochemical behaviors and applications in electroorganic synthesis (Nonaka et al., 1981).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-(4-methoxycarbonylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDHPUMLPCZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methoxycarbonyl) phenyl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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